2-chloro-N,N,6-trimethylpyrimidine-4-carboxamide
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Overview
Description
2-chloro-N,N,6-trimethylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C8H10ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N,6-trimethylpyrimidine-4-carboxamide typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with appropriate reagents under controlled conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and effective. This method involves the aromatic nucleophilic substitution of halogen pyrimidines with substituted anilines under microwave irradiation . The reaction conditions often include the use of strong bases and solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N,6-trimethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution with anilines.
Amidation Reactions: Formation of amide bonds with carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Typically involve strong bases and microwave irradiation.
Amidation Reactions: Utilize coupling reagents like N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride (IMesCl-Cl) for efficient amide bond formation.
Major Products Formed
Substitution Reactions: Yield 2-anilinopyrimidines.
Amidation Reactions: Produce various amide derivatives with potential bioactivity.
Scientific Research Applications
2-chloro-N,N,6-trimethylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential bioactivity, including antifungal and antiangiogenic properties.
Medicine: Explored as a kinase inhibitor with antiproliferative activity against cancer cell lines.
Industry: Utilized in the production of bioactive compounds and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N,N,6-trimethylpyrimidine-4-carboxamide involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to inhibit VEGFR-2 kinase, which plays a crucial role in angiogenesis. This inhibition can lead to reduced blood vessel formation, making it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-(trichloromethyl)pyridine: Another pyrimidine derivative with nitrification inhibition properties.
2-chloro-N,6-dimethylpyrimidin-4-amine: Known for its antifungal and antiangiogenic applications.
Uniqueness
2-chloro-N,N,6-trimethylpyrimidine-4-carboxamide is unique due to its specific substitution pattern and the resulting bioactivity. Its ability to undergo efficient microwave-assisted synthesis and form bioactive derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H10ClN3O |
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Molecular Weight |
199.64 g/mol |
IUPAC Name |
2-chloro-N,N,6-trimethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C8H10ClN3O/c1-5-4-6(7(13)12(2)3)11-8(9)10-5/h4H,1-3H3 |
InChI Key |
DZMLSRBKXSPTMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)N(C)C |
Origin of Product |
United States |
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